Benzyl valerate
Overview
Description
Synthesis Analysis
The synthesis of benzyl valerate-related compounds often involves complex reactions, including the formation of benzene derivatives through reactions like palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with benzyl or aryl halides, demonstrating the versatility in synthesizing benzyl-containing compounds (Zhang, Li, & Zhang, 2010).
Molecular Structure Analysis
The molecular structure of benzyl valerate-related molecules has been extensively analyzed through techniques such as single-crystal X-ray diffraction. For instance, novel organic salts synthesized from benzylamine and an acidic component have been structurally verified, highlighting the importance of molecular geometry in understanding the properties of benzyl valerate-related compounds (Ashfaq et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving benzyl valerate derivatives include radical conjugate addition reactions, where benzyl alcohol derivatives react with electron-deficient alkenes to produce radical adducts. This demonstrates the reactivity of benzyl valerate-related compounds under specific conditions (Suga, Shimazu, & Ukaji, 2018).
Physical Properties Analysis
The physical properties of benzyl valerate and its related compounds, such as their crystalline nature and luminescent properties, are of significant interest. For example, the synthesis of titania nanoparticles using benzyl alcohol and titanium tetrachloride highlights the role of benzyl valerate derivatives in producing materials with specific physical properties (Niederberger, Bartl, & Stucky, 2002).
Chemical Properties Analysis
The chemical properties of benzyl valerate derivatives, such as their ability to participate in complex reactions leading to the formation of new compounds with unique properties, are crucial. For instance, the synthesis and characterization of hexaarylbenzenes with various substituents demonstrate the chemical versatility and potential applications of benzyl valerate-related compounds in creating materials with desired functionalities (Suzuki, Segawa, Itami, & Yamaguchi, 2015).
Scientific Research Applications
Pharmacokinetics of Estradiol Esters : A study compared the pharmacokinetics of different estradiol esters, including estradiol valerate. The research revealed that estradiol valerate provided the most predictable pharmacokinetic behavior compared to other esters like estradiol cypionate and benzoate, suggesting its potential for controlled drug delivery systems (Oriowo et al., 1980).
Valence Bond Calculations in Chemistry : Another study conducted valence bond calculations on the benzyl radical, providing insights into the electronic properties and behavior of benzyl compounds, which could be relevant for understanding the chemical nature of benzyl valerate (Raimondi et al., 1972).
Synthesis of Esters via Quaternary Phosphonium Salts : Research on the synthesis of esters, including those similar to benzyl valerate, demonstrated efficient methods for ester formation, important in pharmaceutical and synthetic chemistry (Mitsunobu & Yamada, 1967).
Lipase-Catalyzed Synthesis of Esters : A study on the biosynthesis of various esters, including benzyl benzoate which is structurally related to benzyl valerate, showed efficient enzymatic pathways for ester synthesis, relevant for green chemistry and industrial applications (Gryglewicz et al., 2000).
Molecular Modeling of N-Benzyladriamycin-14-Valerate (AD 198) : This research provided insights into the interaction of AD 198, a derivative of benzyl valerate, with protein kinase C, offering a structural basis for drug design targeting this protein (Roaten et al., 2001).
Benzyl Alcohol as an Alternative Anesthetic : A study explored the use of benzyl alcohol, a related compound to benzyl valerate, as a local anesthetic, highlighting its potential in medical applications (Wilson & Martin, 1999).
N-Benzyladriamycin-14-Valerate and Drug Resistance : This research examined how AD 198, a derivative of benzyl valerate, can circumvent multidrug resistance in various cell lines, suggesting its potential in overcoming drug resistance in cancer therapy (Lothstein et al., 1992).
Mechanism of Action
Target of Action
Benzyl valerate, also known as Benzyl pentanoate, is a carboxylate salt or ester of valeric acid Many steroid-based pharmaceuticals, such as betamethasone or hydrocortisone, include the steroid as the valerate ester
Mode of Action
For instance, estradiol valerate, a pro-drug ester of estradiol, has the same downstream effects within the body through binding to the Estrogen Receptor (ER) including ERα and ERβ subtypes
Biochemical Pathways
A related compound, benzyl nitrile, was found to be generated from l-phenylalanine via phenylacetaldoxime in tea . This suggests that Benzyl valerate might be involved in similar biochemical pathways, but more research is needed to confirm this.
Pharmacokinetics
For estradiol valerate, a related compound, it is reported that a dose of 5 mg has a duration of 7 to 8 days, 10 mg a duration of 10 to 14 days, 40 mg a duration of 2 to 3 weeks, and 100 mg a duration of 3 to 4 weeks
Result of Action
A related compound, valerate, was demonstrated to promote intestinal barrier function at its physiological concentrations of 0–4 mm in the caco-2 cell monolayer model of intestinal barrier . This suggests that Benzyl valerate might have similar effects, but more research is needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzyl valerate. For instance, the metabolism of related compounds in plants involves secondary pathways and is regulated by various factors, including environmental conditions (light, temperature etc.), as well as physiological states . Similarly, the action of Benzyl valerate might be influenced by environmental factors, but more research is needed to confirm this.
properties
IUPAC Name |
benzyl pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJCDVRXBOPXSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065052 | |
Record name | Pentanoic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl valerate | |
CAS RN |
10361-39-4 | |
Record name | Benzyl pentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10361-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl valerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanoic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL VALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0195831F8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable application of benzyl valerate in organic synthesis?
A1: Benzyl valerate serves as a valuable building block in complex molecule synthesis. Notably, it's a key intermediate in the total synthesis of bleomycin A2, a clinically important anticancer drug. [] The synthesis strategy utilizes benzyl valerate along with other essential components like threonylbithiazole, pyrimidoblamic acid, and sugar moieties to construct the intricate bleomycin A2 molecule.
Q2: Can you describe an efficient method for synthesizing benzyl valerate?
A2: Yes, a highly efficient synthesis method utilizes a tributyl amine-functionalized strongly basic anion exchange resin as a phase-transfer catalyst. [] This catalyst facilitates the nucleophilic substitution reaction between benzyl alcohol and valeric acid, resulting in benzyl valerate. This method boasts near-quantitative yields (close to 100%) under optimized conditions.
Q3: What factors were investigated to optimize the yield of benzyl valerate in the catalytic synthesis?
A3: Researchers systematically explored the impact of various reaction parameters on benzyl valerate yield. These included:
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